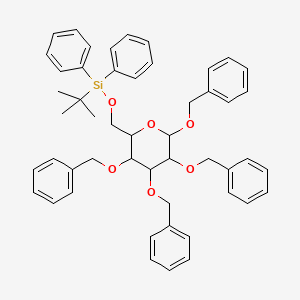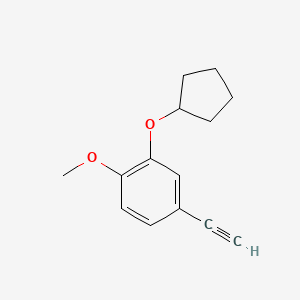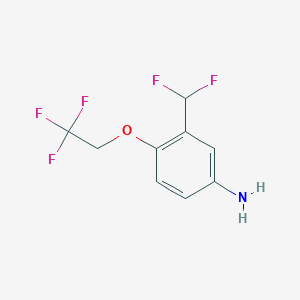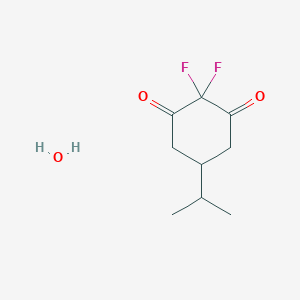
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is a complex organic compound used primarily in the field of synthetic organic chemistry. It is a derivative of glucose, where the hydroxyl groups are protected by benzyl and tert-butyldiphenylsilyl groups. This compound is particularly valuable in the synthesis of oligosaccharides and polysaccharides due to its stability and reactivity under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced at the 6-O position. This is done by reacting the partially protected glucose derivative with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反応の分析
Types of Reactions
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protecting groups or the glucose backbone.
Substitution: The benzyl and tert-butyldiphenylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
科学的研究の応用
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates, including oligosaccharides and polysaccharides.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar in structure but lacks the benzyl protecting groups.
Tri-O-benzyl-D-glucal: Contains benzyl groups but lacks the tert-butyldiphenylsilyl group.
Tri-O-acetyl-D-glucal: Uses acetyl groups as protecting groups instead of benzyl or tert-butyldiphenylsilyl groups.
Uniqueness
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is unique due to the combination of benzyl and tert-butyldiphenylsilyl protecting groups. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in the synthesis of complex carbohydrates.
特性
分子式 |
C50H54O6Si |
|---|---|
分子量 |
779.0 g/mol |
IUPAC名 |
tert-butyl-diphenyl-[[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3 |
InChIキー |
HODUUTHQNQITGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)


![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)


![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)


